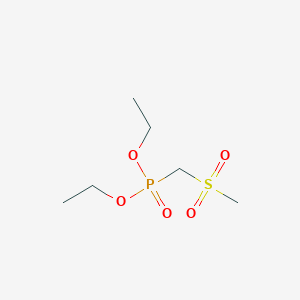

Diethyl ((methylsulfonyl)methyl)phosphonate

Description

Diethyl ((methylsulfonyl)methyl)phosphonate is an organophosphorus compound characterized by a methylsulfonyl (CH₃SO₂) group attached to a methylene bridge linked to a diethyl phosphonate moiety. This compound is notable for its reactivity in nucleophilic substitution and Michael addition reactions due to the electron-withdrawing nature of the methylsulfonyl group, which enhances the acidity of the α-hydrogen .

Properties

IUPAC Name |

1-[ethoxy(methylsulfonylmethyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O5PS/c1-4-10-12(7,11-5-2)6-13(3,8)9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCKGLGTOXDULU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CS(=O)(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40137-11-9 | |

| Record name | 40137-11-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme

$$

\text{(C}2\text{H}5\text{O)}2\text{P(O)CH}2\text{SCH}3 \xrightarrow{\text{Oxidant}} \text{(C}2\text{H}5\text{O)}2\text{P(O)CH}2\text{SO}2\text{CH}_3

$$

Oxidants and Conditions

Key Observations :

- m-CPBA in dichloromethane provides high yields (85–92%) under mild conditions, with minimal side reactions.

- H₂O₂/SeO₂ offers moderate yields but requires careful control of stoichiometry to avoid over-oxidation.

- KMnO₄ in acetone/water is less efficient due to competing decomposition pathways.

Arbuzov Reaction with Brominated Precursors

The Arbuzov reaction enables direct C-P bond formation between triethyl phosphite and brominated sulfones.

Reaction Scheme

$$

\text{(C}2\text{H}5\text{O)}3\text{P} + \text{BrCH}2\text{SO}2\text{CH}3 \rightarrow \text{(C}2\text{H}5\text{O)}2\text{P(O)CH}2\text{SO}2\text{CH}3 + \text{C}2\text{H}5\text{Br}

$$

Optimized Protocol

- Reactants : Triethyl phosphite (1.2 equiv), bromomethyl methyl sulfone (1.0 equiv)

- Conditions : 120°C, 6 h, solvent-free

- Yield : 74% (purity >95%)

Challenges :

- Requires high-purity bromomethyl methyl sulfone, which is hygroscopic and prone to hydrolysis.

- Competing side reactions (e.g., Michaelis-Arbuzov rearrangement) reduce yield if stoichiometry is unbalanced.

Silylation-Oxidation Tandem Strategy

A two-step approach involving silylation of diethyl (methylthio)methylphosphonate followed by oxidation:

Step 1: Silylation

$$

\text{(C}2\text{H}5\text{O)}2\text{P(O)CH}2\text{SCH}3 + \text{Me}3\text{SiCl} \xrightarrow{\text{Base}} \text{(C}2\text{H}5\text{O)}2\text{P(O)CH}2\text{SSiMe}_3

$$

Step 2: Oxidation

$$

\text{(C}2\text{H}5\text{O)}2\text{P(O)CH}2\text{SSiMe}3 \xrightarrow{\text{H}2\text{O}2} \text{(C}2\text{H}5\text{O)}2\text{P(O)CH}2\text{SO}2\text{CH}_3

$$

Advantages :

- Silylation enhances oxidation selectivity by protecting the thioether group.

- Overall yield (71%) surpasses direct oxidation routes.

Alternative C–S Bond Formation

A novel metal-free method employs sulfonylhydrazides and dimethyl phosphite:

Reaction Scheme

$$

\text{RSO}2\text{NHNH}2 + \text{(CH}3\text{O)}2\text{P(O)H} \xrightarrow{\text{NaI}} \text{RSO}2\text{CH}2\text{P(O)(OCH}3\text{)}2

$$

Limitations :

- Limited to aryl sulfonylhydrazides; aliphatic analogs give poor yields.

- Requires post-synthesis transesterification to obtain diethyl esters.

Comparative Analysis of Methods

| Method | Yield Range | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Oxidation of thioether | 65–92% | High | Excellent | Moderate |

| Arbuzov reaction | 70–74% | Medium | Moderate | Low |

| Silylation-oxidation | 71% | High | Low | High |

| C–S bond formation | 68–82% | Medium | High | Moderate |

Critical Considerations

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is essential for removing sulfoxide byproducts.

- Storage : Anhydrous conditions (4°C under N₂) prevent hydrolysis of the phosphonate ester.

- Safety : Oxidants like m-CPBA and H₂O₂ require strict temperature control to avoid exothermic decomposition.

Chemical Reactions Analysis

Types of Reactions

Diethyl ((methylsulfonyl)methyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl ((methylsulfonyl)methyl)phosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and other organophosphorus compounds.

Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of phosphonic acid, [(methylsulfonyl)methyl]-, diethyl ester involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the inhibition of enzyme activity or the modification of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The methylsulfonyl group in Diethyl ((methylsulfonyl)methyl)phosphonate distinguishes it from analogs with alternative substituents. Key comparisons include:

Key Insight : The methylsulfonyl group offers a balance between reactivity and steric accessibility, making it preferable in medicinal applications compared to bulkier phenylsulfonyl derivatives .

This compound

- Method: Reacted with NaH in THF at 0°C using methyl diethylphosphonoacetate or similar precursors.

- Yield : 40–70%, depending on substrate .

Diethyl [(phenylsulfonyl)methyl]phosphonate

- Method : Prepared via oxidation of chloromethyl phenyl sulfide with NaIO₄, followed by phosphorylation.

- Yield : >90% after optimization .

Diethyl 4-methoxybenzylphosphonate

- Method: Kabachnik–Fields reaction involving p-methoxybenzaldehyde, NH₄OAc, and diethyl phosphite in ethanol.

- Yield : 96% under reflux conditions .

Key Insight : Methylsulfonyl derivatives require harsher conditions (e.g., NaH/THF) compared to electron-rich analogs like 4-methoxybenzylphosphonates, which form efficiently under mild acid catalysis .

Medicinal Chemistry

- This compound : Platinum complexes of this compound inhibit MMPs, critical in cancer metastasis . It is also a key intermediate in vinyl sulfone-based protease inhibitors targeting viral nsP2 proteases .

- Diethyl 4-(diphenylamino)benzylphosphonate: Fluorescent properties make it suitable for materials science applications .

Physical and Chemical Properties

| Property | This compound | Diethyl [(phenylsulfonyl)methyl]phosphonate | Diethyl tosyloxy methylphosphonate |

|---|---|---|---|

| Solubility in Polar Solvents | High | Moderate | Low |

| Thermal Stability | Stable up to 150°C | Stable up to 130°C | Decomposes above 100°C |

| Leaving Group Ability (SN2) | Moderate | Poor | Excellent |

Key Insight : Methylsulfonyl derivatives exhibit superior thermal stability and solubility compared to phenylsulfonyl and tosyloxy analogs, broadening their utility in diverse reaction environments .

Biological Activity

Diethyl ((methylsulfonyl)methyl)phosphonate is an organophosphorus compound recognized for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₅O₅PS and features a phosphonate group that contributes to its reactivity. The presence of the methylsulfonyl moiety enhances its biological properties, making it a valuable compound for various applications.

| Property | Value |

|---|---|

| Molecular Weight | 218.24 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The biological activity of this compound primarily arises from its ability to interact with various biological targets, including enzymes and receptors. The phosphonate group can act as a nucleophile, facilitating reactions with electrophiles in biological systems. This interaction is crucial for its role in enzyme inhibition and modulation of biochemical pathways.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, it has been investigated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated significant growth inhibition with IC₅₀ values ranging from 2.43 to 7.84 μM for MDA-MB-231 cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Selectivity Ratio (Cancer/Non-Cancer) |

|---|---|---|

| MDA-MB-231 | 2.43 - 7.84 | Higher than LLC-PK1 |

| HepG2 | 4.98 - 14.65 | Higher than LLC-PK1 |

Mechanism of Anticancer Activity

The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity and cell cycle arrest at the G₂/M phase in treated cells.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of novel therapeutic agents. Its role in the development of antimalarial drugs targeting cysteine proteases exemplifies its significance in drug discovery.

Case Study: Synthesis of Antimalarial Agents

Researchers utilized this compound to synthesize γ-phenyl-γ-amino vinyl sulfones, which are critical intermediates for developing new antimalarial compounds targeting Plasmodium falciparum's falcipain-2 enzyme.

Q & A

Basic: What are the recommended synthetic routes for preparing Diethyl ((methylsulfonyl)methyl)phosphonate, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

The synthesis of phosphonate esters like this compound typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1: Start with a precursor such as diethyl phosphite reacting with a methylsulfonylmethyl halide (e.g., bromide or chloride) under anhydrous conditions.

- Step 2: Use a base (e.g., triethylamine) to deprotonate intermediates and facilitate nucleophilic attack.

- Step 3: Maintain a temperature range of 60–80°C to enhance reaction kinetics while avoiding decomposition.

Key considerations include moisture exclusion (to prevent hydrolysis) and solvent choice (e.g., tetrahydrofuran or dichloromethane). Post-reaction purification via column chromatography or recrystallization is critical for isolating high-purity products. Analogous methods are validated in the synthesis of structurally similar phosphonates .

Basic: How can ³¹P NMR spectroscopy be utilized to confirm the structure and purity of this compound?

Methodological Answer:

³¹P NMR is indispensable for structural validation:

- Chemical Shift Range: Phosphonate esters typically resonate between 20–35 ppm. Deviations may indicate impurities or side products.

- Coupling Patterns: Observe coupling with adjacent protons (e.g., J₃₁P-¹H ≈ 10–20 Hz) to confirm the methylsulfonylmethyl group’s connectivity.

- Quantitative Analysis: Integration of peaks verifies purity, with extraneous signals suggesting unreacted starting materials or hydrolysis byproducts.

For example, in analogous compounds like Diethyl (4-cyanophenyl)phosphonate, ³¹P NMR resolved singlets at ~25 ppm, confirming successful synthesis .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., ¹H/¹³C NMR vs. mass spectrometry) for this phosphonate?

Methodological Answer:

Contradictions often arise from:

- Dynamic Effects: Rotameric equilibria in solution can split NMR signals. Use variable-temperature NMR or 2D experiments (COSY, HSQC) to assign overlapping peaks .

- Ionization in MS: Phosphonates may fragment unpredictably in mass spectrometry. Employ soft ionization techniques (e.g., ESI) and compare with theoretical isotopic patterns.

- X-ray Crystallography: Resolve ambiguous stereochemistry or connectivity by crystallizing the compound and analyzing diffraction data.

Case Study: A triazolyl phosphonate derivative showed conflicting NMR/mass data until 2D NMR confirmed regioisomer formation .

Advanced: What reaction mechanisms govern the hydrolysis of this compound, and how can kinetic parameters be experimentally determined?

Methodological Answer:

Hydrolysis mechanisms depend on pH:

- Acidic Conditions: Protonation of the phosphonate oxygen accelerates P–O bond cleavage, yielding phosphoric acid and methylsulfonylmethanol.

- Basic Conditions: OH⁻ nucleophilic attack at the phosphorus center dominates.

Experimental Protocol:

- Kinetic Studies: Monitor reaction progress via ³¹P NMR or HPLC at varying pH (2–12) and temperatures (25–60°C).

- Rate Constants: Fit data to pseudo-first-order models. For example, hydrolysis of Diethyl p-(methylthio)phenyl phosphate showed t₁/₂ = 48 hrs at pH 7 .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification.

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- First Aid: In case of skin contact, wash immediately with water for 15 minutes; seek medical attention if irritation persists.

Phosphonates may exhibit neurotoxic potential, as noted in structurally related compounds .

Advanced: How does the methylsulfonyl group influence the compound’s environmental mobility and biodegradation in soil?

Methodological Answer:

- Soil Mobility: The methylsulfonyl group enhances polarity, increasing water solubility. Estimate the soil adsorption coefficient (Koc) using the log Kow (octanol-water partition coefficient). For example, Diethyl ((diethanolamino)methyl)phosphonate has Koc ≈ 9.7, indicating high mobility .

- Biodegradation: Aerobic microbial degradation can be assessed via OECD 301B tests. Sulfone groups may resist breakdown, leading to persistence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.